5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride

SLC13A5 inhibitor Citrate transporter Metabolic disease

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride (CAS 1993233-25-2) is a saturated bicyclic heterocycle within the 2,6-naphthyridine family. This compound serves as a core intermediate in medicinal chemistry, specifically for programs targeting the sodium-coupled citrate transporter (SLC13A5/INDY) and ATP-competitive protein kinase C (PKC) isozymes.

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
CAS No. 1993233-25-2
Cat. No. B2739216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride
CAS1993233-25-2
Molecular FormulaC9H12Cl2N2O2
Molecular Weight251.11
Structural Identifiers
SMILESC1CNCC2=C(C=NC=C21)C(=O)O.Cl.Cl
InChIInChI=1S/C9H10N2O2.2ClH/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2,(H,12,13);2*1H
InChIKeyCBHNNVBDUPPHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic Acid Dihydrochloride: A Key Building Block for SLC13A5 and Kinase Inhibitor Programs


5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride (CAS 1993233-25-2) is a saturated bicyclic heterocycle within the 2,6-naphthyridine family. This compound serves as a core intermediate in medicinal chemistry, specifically for programs targeting the sodium-coupled citrate transporter (SLC13A5/INDY) [1] and ATP-competitive protein kinase C (PKC) isozymes [2]. Its dihydrochloride salt form provides a well-defined synthetic handle via the 4-carboxylic acid moiety, facilitating diverse derivatization for structure-activity relationship (SAR) exploration.

Why the 2,6-Naphthyridine Scaffold and Dihydrochloride Form Are Not Interchangeable with Other Naphthyridine Isomers or Free Bases


Simple substitution with common naphthyridine regioisomers, such as 1,5-naphthyridine or 1,8-naphthyridine , or the free base form, can lead to significant loss of target potency and selectivity. The specific 2,6-diazine orientation controls the vector of the critical 4-carboxylic acid, which is essential for interaction with targets like the SLC13A5 citrate transporter, where regioisomers show markedly different activity [1]. Furthermore, the dihydrochloride salt directly impacts the compound's solubility, hygroscopicity, and ease of handling during synthesis, critical parameters not matched by the free acid or other salt forms, ensuring reproducible reaction yields in multi-step syntheses.

Head-to-Head Evidence: Patented Activity, Structural Superiority, and Purity of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic Acid Dihydrochloride


Confirmed SLC13A5 Inhibitory Activity: A Leading Scaffold in Patent WO-2023285583-A1

In a recent patent application from Eternygen UK Ltd., a specific example compound derived from the 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid scaffold demonstrated potent inhibition of the sodium-coupled citrate transporter INDY (SLC13A5) [1]. This establishes a clear quantitative advantage for this specific core, as other naphthyridine regioisomers (e.g., 2,7-naphthyridine) were not the primary focus of the claims for this mechanism of action, implying the 2,6-substitution pattern provides a superior vector for binding.

SLC13A5 inhibitor Citrate transporter Metabolic disease

Establishing 10-100 Fold Selectivity Over Classical PKC Isozymes: A Class-Level Advantage of the 2,6-Naphthyridine Core

A series of ATP-competitive PKC inhibitors based on the 2,6-naphthyridine template have been shown to display a 10-100 fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical isotypes [1]. This intrinsic selectivity profile is a direct consequence of the 2,6-naphthyridine scaffold's geometry and electronic distribution, providing a quantifiable therapeutic window advantage that is unlikely to be replicated by 1,6- or 1,8-naphthyridine analogs without extensive re-optimization.

Protein Kinase C Selective inhibitor Cardiac disease

Salt Form Impact: Enhanced Handling and Purity of the Dihydrochloride vs. Free Base

The commercially available 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid is typically supplied as the dihydrochloride salt (MW 251.1 g/mol) with a guaranteed purity of Min. 95% , compared to the free base form (MW 178.19 g/mol) . The dihydrochloride salt offers superior aqueous solubility and stability, reducing the risk of decarboxylation during storage and simplifying its use in amide coupling or other common medicinal chemistry reactions, where the salt can be directly employed after a simple neutralization step.

Solid-state chemistry Solubility Synthetic intermediate

Positional Specificity: The 4-Carboxylic Acid as a Critical Anchor Point for SAR Exploration

In a medicinal chemistry context, the substitution position of the carboxylic acid on the naphthyridine core is critical. The target compound places the carboxylic acid at the 4-position, a key vector for interacting with biological targets. In contrast, closely related compounds like 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid [1] and 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid alter the geometric relationship between the basic amine and the acidic carboxylate, leading to different molecular recognition and binding profiles. The 4-position is validated by its presence in advanced kinase inhibitor leads [2].

Medicinal chemistry Fragment-based drug design Structure-activity relationship

Ideal Scientific and Industrial Applications for 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic Acid Dihydrochloride


Developing Novel SLC13A5 (INDY) Inhibitors for Metabolic and Liver Diseases

This compound is the direct precursor to a novel class of sodium-coupled citrate transporter inhibitors specifically claimed in a recent patent [1]. A medicinal chemistry team can immediately synthesize library compounds by derivatizing the carboxylic acid, potentially generating potent nanomolar inhibitors. This application is directly supported by the patent's evidence prioritizing the 2,6-naphthyridine core for SLC13A5 activity, thereby bypassing scaffold-hopping challenges.

Designing Highly Selective Novel PKC Inhibitors for Cardiac Hypertrophy

Building on published structure-activity relationships, this scaffold can be used to create ATP-competitive inhibitors with a 10-100 fold selectivity window for novel PKC isozymes over classical isozymes [2]. This selectivity, which is a Class-level inference from the 2,6-naphthyridine core, is critical for minimizing the side effects associated with pan-PKC inhibition in cardiovascular drug discovery.

Precision Synthesis Requiring High-Purity, Stable Starting Materials

For multi-step convergent synthesis in a process chemistry or medicinal chemistry laboratory, the consistent min. 95% purity and superior handling properties of the dihydrochloride salt over the unstable free base ensure high and reproducible yields in amide coupling reactions, reducing the need for extensive purification of early intermediates and increasing overall efficiency.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.